molecular formula C3F6N2O2 B14285290 1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane CAS No. 137541-04-9

1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane

Katalognummer: B14285290
CAS-Nummer: 137541-04-9
Molekulargewicht: 210.03 g/mol
InChI-Schlüssel: PJAQVAWUKHRUBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane is a fluorinated organic compound characterized by the presence of six fluorine atoms and two nitroso groups attached to a propane backbone

Vorbereitungsmethoden

The synthesis of 1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane typically involves the introduction of fluorine atoms and nitroso groups onto a propane backbone. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorinating agents and ensure the purity of the final product.

Analyse Chemischer Reaktionen

1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitroso groups to other functional groups.

    Substitution: The fluorine atoms can be substituted with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.

    Biology: The compound’s fluorinated nature makes it useful in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Industry: Used in the production of specialized materials and as a precursor for other fluorinated compounds.

Wirkmechanismus

The mechanism by which 1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane exerts its effects involves its interaction with molecular targets through its fluorine atoms and nitroso groups. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane can be compared with other fluorinated compounds such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis.

    Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide: Used in lithium-sulfur batteries. The uniqueness of this compound lies in its combination of fluorine atoms and nitroso groups, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

137541-04-9

Molekularformel

C3F6N2O2

Molekulargewicht

210.03 g/mol

IUPAC-Name

1,1,2,2,3,3-hexafluoro-1,3-dinitrosopropane

InChI

InChI=1S/C3F6N2O2/c4-1(5,2(6,7)10-12)3(8,9)11-13

InChI-Schlüssel

PJAQVAWUKHRUBL-UHFFFAOYSA-N

Kanonische SMILES

C(C(N=O)(F)F)(C(N=O)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.